N-(cyclopropylmethyl)-3-nitropyridin-2-amine
Overview
Description
“N-(cyclopropylmethyl)-3-nitropyridin-2-amine” is a compound that contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also has a nitro group (-NO2) attached to the 3-position of the pyridine ring, an amine group (-NH2) at the 2-position, and a cyclopropylmethyl group (a three-membered cyclopropyl ring attached to a methyl group) also attached to the nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is planar, and the sp2 hybridization of the nitrogen atom in the ring . The nitro group is also planar and would contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the pyridine ring could undergo electrophilic substitution . The cyclopropylmethyl group could also potentially undergo reactions, although the specifics would depend on the exact conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group would likely make the compound relatively polar, and the compound could potentially form hydrogen bonds via the amine group .
Future Directions
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-2-1-5-10-9(8)11-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIGSQVTBKNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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